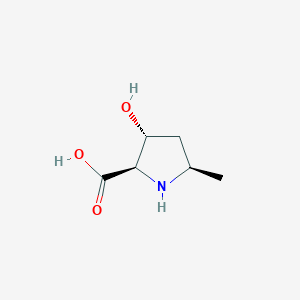
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid, also known as L-homoserine or L-2-amino-4-hydroxybutyric acid, is an amino acid that is commonly found in the biosynthesis of various compounds in living organisms. It is a non-proteinogenic amino acid and is rarely found in proteins.
Mécanisme D'action
The exact mechanism of action of (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is not fully understood. However, it is believed to act as a precursor for the biosynthesis of various compounds, including threonine, methionine, and isoleucine. It may also have a role in regulating the biosynthesis of other amino acids and proteins.
Effets Biochimiques Et Physiologiques
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been found to have various biochemical and physiological effects. It has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi. It has also been found to have antitumor properties, inhibiting the growth of cancer cells. In addition, it has been shown to have neuroprotective properties, protecting neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid in lab experiments include its low toxicity and high solubility in water. However, its low stability and susceptibility to degradation may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid. These include exploring its potential as a therapeutic agent for various diseases, investigating its role in regulating the biosynthesis of other amino acids and proteins, and developing new methods for its synthesis and purification.
In conclusion, (2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid is a non-proteinogenic amino acid that has been extensively studied for its potential applications in various fields of research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may lead to the development of new therapeutic agents and the advancement of various fields of research.
Méthodes De Synthèse
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the conversion of starting materials into the desired product through chemical reactions. Microbial fermentation, on the other hand, involves the use of microorganisms to produce the desired product through metabolic pathways. In both methods, the purity and yield of the product are important factors to consider.
Applications De Recherche Scientifique
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antitumor, and neuroprotective properties. It has also been used in the synthesis of various pharmaceuticals and biologically active compounds.
Propriétés
Numéro CAS |
114717-08-7 |
|---|---|
Nom du produit |
(2R,3R,5R)-3-Hydroxy-5-methylpyrrolidine-2-carboxylic acid |
Formule moléculaire |
C6H11NO3 |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(2R,3R,5R)-3-hydroxy-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-3-2-4(8)5(7-3)6(9)10/h3-5,7-8H,2H2,1H3,(H,9,10)/t3-,4-,5-/m1/s1 |
Clé InChI |
RVIGBNHLNBRMFX-UOWFLXDJSA-N |
SMILES isomérique |
C[C@@H]1C[C@H]([C@@H](N1)C(=O)O)O |
SMILES |
CC1CC(C(N1)C(=O)O)O |
SMILES canonique |
CC1CC(C(N1)C(=O)O)O |
Synonymes |
D-Proline, 3-hydroxy-5-methyl-, (3R,5R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



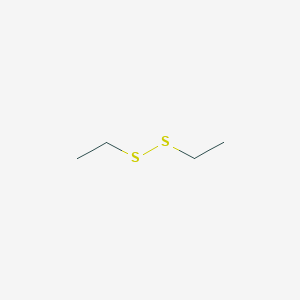
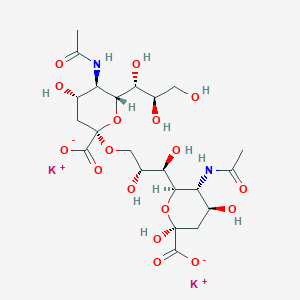
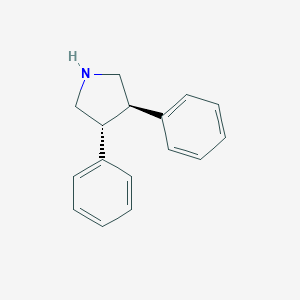
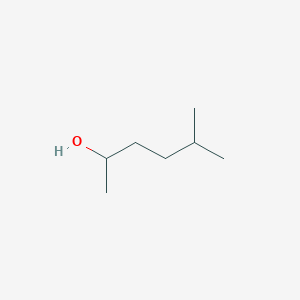
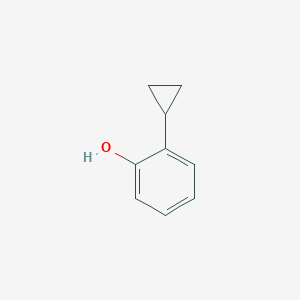
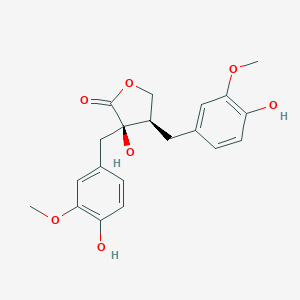
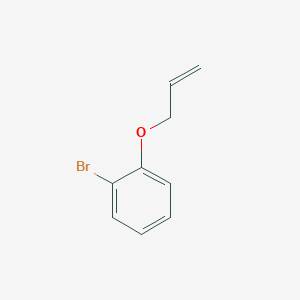
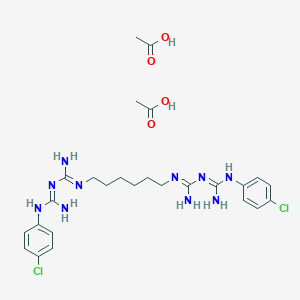
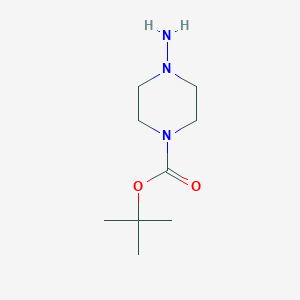
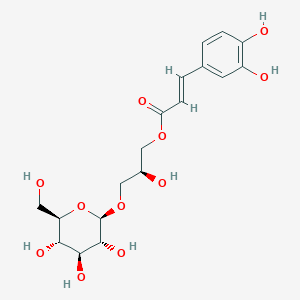
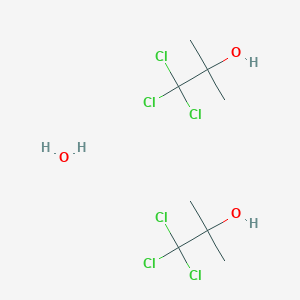
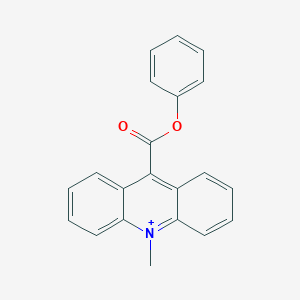
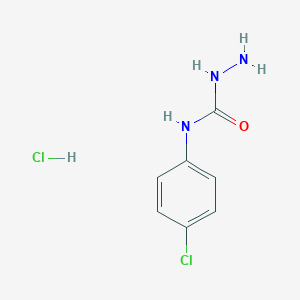
![(6Z)-10-hydroxy-2-methoxy-3-methylidene-6-propylidene-2-azaspiro[4.5]dec-7-ene-1,4,9-trione](/img/structure/B47260.png)